3,4,5,6-Tetrahydro-2H-[1,2']bipyridinyl-4'-carboxylic acid hydrochloride 3,4,5,6-Tetrahydro-2H-[1,2']bipyridinyl-4'-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1187932-67-7
VCID: VC2873591
InChI: InChI=1S/C11H14N2O2.ClH/c14-11(15)9-4-5-12-10(8-9)13-6-2-1-3-7-13;/h4-5,8H,1-3,6-7H2,(H,14,15);1H
SMILES: C1CCN(CC1)C2=NC=CC(=C2)C(=O)O.Cl
Molecular Formula: C11H15ClN2O2
Molecular Weight: 242.7 g/mol

3,4,5,6-Tetrahydro-2H-[1,2']bipyridinyl-4'-carboxylic acid hydrochloride

CAS No.: 1187932-67-7

Cat. No.: VC2873591

Molecular Formula: C11H15ClN2O2

Molecular Weight: 242.7 g/mol

* For research use only. Not for human or veterinary use.

3,4,5,6-Tetrahydro-2H-[1,2']bipyridinyl-4'-carboxylic acid hydrochloride - 1187932-67-7

Specification

CAS No. 1187932-67-7
Molecular Formula C11H15ClN2O2
Molecular Weight 242.7 g/mol
IUPAC Name 2-piperidin-1-ylpyridine-4-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C11H14N2O2.ClH/c14-11(15)9-4-5-12-10(8-9)13-6-2-1-3-7-13;/h4-5,8H,1-3,6-7H2,(H,14,15);1H
Standard InChI Key IDORJBODXQDNFR-UHFFFAOYSA-N
SMILES C1CCN(CC1)C2=NC=CC(=C2)C(=O)O.Cl
Canonical SMILES C1CCN(CC1)C2=NC=CC(=C2)C(=O)O.Cl

Introduction

Chemical Identity and Structure

Nomenclature and Identification

3,4,5,6-Tetrahydro-2H-[1,2']bipyridinyl-4'-carboxylic acid hydrochloride is derived from its parent compound, which is also known as 2-(Piperidin-1-yl)isonicotinic acid. The parent compound has been assigned specific identification numbers that aid in its cataloging within chemical databases and repositories. The hydrochloride salt represents the protonated form of this molecule, where hydrochloric acid has donated a proton to one of the nitrogen atoms, creating an ionic compound with a chloride counterion.

The parent compound is identified by several key registry numbers and identifiers as follows:

  • CAS Number: 855153-75-2

  • MDL Number: MFCD04115214

These identification systems allow researchers to uniquely identify and reference the compound in scientific literature and chemical databases, although specific identifiers for the hydrochloride form were not identified in the available search results.

Structural Characteristics

The molecular structure of 3,4,5,6-Tetrahydro-2H-[1,2']bipyridinyl-4'-carboxylic acid hydrochloride consists of two main components:

  • A pyridine ring containing a carboxylic acid group at the 4' position

  • A piperidine ring (saturated heterocyclic structure) connected to the pyridine ring

  • A hydrochloride salt form where HCl has protonated one of the nitrogen atoms (likely the piperidine nitrogen due to its higher basicity)

This structural arrangement creates a molecule with both aromatic and aliphatic regions, providing a blend of rigidity and flexibility that may contribute to its chemical and potential biological properties.

Physicochemical Properties

Chemical Properties

The chemical properties of 3,4,5,6-Tetrahydro-2H-[1,2']bipyridinyl-4'-carboxylic acid hydrochloride are influenced by its functional groups and salt formation. These properties include:

  • Enhanced water solubility compared to the parent compound

  • Acidic properties due to the carboxylic acid group

  • Potential for metal chelation through the bipyridine structure

  • Improved stability in certain environments compared to the free base form

The compound is classified as an irritant , suggesting potential reactivity with biological tissues and the need for appropriate handling precautions.

Comparative Properties Table

PropertyParent CompoundHydrochloride Salt
Molecular FormulaC11H14N2O2C11H15ClN2O2
Molecular Weight206.25 g/mol 242.71 g/mol (calculated)
Physical StateSolidSolid (typically crystalline)
SolubilityLimited water solubilityEnhanced water solubility
Chemical ClassificationIrritant Irritant
StabilityStandardEnhanced stability in storage
HygroscopicityLow to moderatePotentially higher

Synthesis Methods

Hydrochloride Salt Formation

The conversion of 3,4,5,6-Tetrahydro-2H-[1,2']bipyridinyl-4'-carboxylic acid to its hydrochloride salt would typically involve:

  • Dissolution of the parent compound in an appropriate organic solvent (such as diethyl ether, ethanol, or acetone)

  • Treatment with anhydrous hydrogen chloride gas or concentrated hydrochloric acid solution

  • Precipitation of the hydrochloride salt

  • Filtration, washing, and drying to obtain the purified salt form

The salt formation occurs at the most basic nitrogen atom in the molecule, which in this case is likely the piperidine nitrogen rather than the pyridine nitrogen due to its greater basicity.

Analytical Characterization

Spectroscopic Analysis

The characterization of 3,4,5,6-Tetrahydro-2H-[1,2']bipyridinyl-4'-carboxylic acid hydrochloride would typically employ multiple spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR would show characteristic signals for aromatic protons in the pyridine ring (δ 7-9 ppm), aliphatic protons in the piperidine ring (δ 1-4 ppm), and potentially a broad signal for the carboxylic acid proton

    • 13C NMR would confirm the carbon framework and identify key carbons including the carboxylic carbon (δ ~170 ppm)

  • Infrared (IR) Spectroscopy:

    • Would show characteristic absorption bands for the carboxylic acid group (C=O stretch ~1700-1730 cm-1)

    • N-H stretching vibrations from the protonated nitrogen

    • C-N stretching vibrations from the heterocyclic rings

  • Mass Spectrometry:

    • Would provide molecular weight confirmation

    • Fragmentation pattern analysis would help verify structural features

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) would be valuable for assessing the purity of the compound and for monitoring reactions during its synthesis. These techniques could also be used for comparison with structural analogs.

X-ray Crystallography

X-ray crystallography would provide definitive structural confirmation, revealing:

  • Precise bond lengths and angles

  • Confirmation of the salt formation site

  • Three-dimensional molecular arrangement

  • Crystal packing patterns and potential intermolecular interactions

Biological and Pharmacological Properties

Structure-Activity Relationships

Understanding structure-activity relationships for this compound would require comparative studies with structural analogs. Key structural elements that would influence biological activity include:

  • The position of the carboxylic acid group on the pyridine ring

  • The degree of saturation in the piperidine ring

  • The presence of the hydrochloride salt vs. the free base form

  • Substitution patterns on both the pyridine and piperidine rings

Comparison with related compounds like DMXB-A (3-[(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-3,4-dihydro-2H-pyridin-6-yl]pyridine) , which shows activity as a nicotinic acetylcholine receptor agonist, suggests potential neuroactive properties for our target compound as well.

Applications and Research Directions

Pharmaceutical Applications

The structural features of 3,4,5,6-Tetrahydro-2H-[1,2']bipyridinyl-4'-carboxylic acid hydrochloride suggest potential applications in pharmaceutical research:

  • As a scaffold for developing receptor-targeting drugs

  • In neurological disorder treatments, given the structural similarity to compounds that interact with neuronal receptors

  • As a metal chelator in medicinal chemistry

  • In the development of enzyme inhibitors

The hydrochloride salt form specifically enhances the compound's pharmaceutical utility by improving its water solubility, stability, and potentially its bioavailability.

Chemical and Materials Science Applications

Beyond pharmaceutical applications, the compound may find utility in:

  • Coordination chemistry research, leveraging the bipyridine core's well-known metal-binding properties

  • Catalyst development for organic synthesis reactions

  • Material science applications, particularly in the development of functional materials

  • Analytical chemistry, potentially as a reagent for metal ion detection

Future Research Directions

Several promising research directions for this compound include:

  • Comprehensive structure-activity relationship studies

  • Investigation of its metal chelation properties and potential applications in metal-mediated processes

  • Exploration of its biological activity profile in various assay systems

  • Development of improved synthetic routes for accessing the compound and its derivatives

  • Crystal engineering studies to understand its solid-state behavior

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